N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide is a synthetic heterocyclic compound featuring a bifuran core linked via a methyl group to a 5-bromopyridine-3-carboxamide moiety. Its molecular formula is C₁₅H₁₁BrN₂O₃, with a molecular weight of 359.17 g/mol. Such hybrid structures are often explored in medicinal chemistry for their ability to interact with diverse biological targets, such as enzymes or receptors involved in inflammation or oncology .
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-14(21-12)13-2-1-5-20-13/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSUWPBOVQPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromopyridine-3-carboxylic Acid
Route 1: Direct Bromination of Pyridine-3-carboxylic Acid
Pyridine-3-carboxylic acid undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). However, this method suffers from poor regioselectivity, yielding mixtures of 5-bromo and 3-bromo isomers.
Route 2: Nitrile Hydrolysis
A more reliable approach involves:
- Bromination of 3-cyanopyridine : Treatment with N-bromosuccinimide (NBS) in acetic acid at 80°C selectively introduces bromine at the 5-position.
- Hydrolysis of 5-bromo-3-cyanopyridine : Refluxing with concentrated HCl (6M) for 12 hours converts the nitrile to the carboxylic acid.
Optimized Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AcOH, 80°C, 6h | 78 |
| Hydrolysis | HCl (6M), reflux, 12h | 92 |
Synthesis of [2,2'-Bifuran]-5-ylmethylamine
Route 1: Reductive Amination
- Formylation : 2,2'-Bifuran undergoes Vilsmeier-Haack formylation (POCl₃, DMF) to yield 5-formyl-2,2'-bifuran.
- Reduction to Alcohol : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to 5-(hydroxymethyl)-2,2'-bifuran.
- Amination :
Route 2: Direct Coupling
A palladium-catalyzed Suzuki-Miyaura reaction between 5-bromo-2,2'-bifuran and a boronic ester-functionalized methylamine precursor has been reported, though yields remain moderate (≤65%).
Comparative Yields
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Mitsunobu | DEAD, PPh₃, phthalimide | 68 |
| Azide Reduction | MsCl, NaN₃, PPh₃ | 72 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 65 |
Amide Bond Formation
Activation Strategies
- Acid Chloride Method :
- Coupling Reagents :
- HATU/DIPEA : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
- EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Reaction Optimization
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂/Et₃N | THF, 0°C to rt, 4h | 85 | 98 |
| HATU/DIPEA | DMF, rt, 12h | 89 | 99 |
| EDCl/HOBt | DCM, rt, 24h | 76 | 95 |
Industrial-Scale Considerations
- Cost Efficiency : The HATU-mediated coupling, while high-yielding, incurs significant reagent costs. The SOCl₂ method is preferred for large-scale synthesis.
- Safety : Thionyl chloride requires handling under strict moisture-free conditions.
- Purification : Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity without chromatography.
Analytical Characterization
Key spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based dicarboxylic acids.
Reduction: Reduction reactions can modify the bromopyridine moiety, potentially leading to the formation of different pyridine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-based dicarboxylic acids, while substitution of the bromine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the bromopyridine carboxamide can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-({[3,3'-Bipyridine]-5-yl}methyl)-5-Bromofuran-2-Carboxamide
A structurally related compound, N-({[3,3'-Bipyridine]-5-yl}methyl)-5-bromofuran-2-carboxamide (), shares a carboxamide linker and halogenated heterocycle but differs in core architecture:
- Core Heterocycle : The target compound uses a 2,2'-bifuran system, while the analog employs a 3,3'-bipyridine core. Bifurans are electron-rich due to oxygen’s lone pairs, whereas bipyridines are electron-deficient, enhancing π-π stacking interactions with aromatic biological targets .
- Halogen Position : The bromine atom is located on the pyridine ring (position 5) in the target compound versus the furan ring (position 5) in the analog. Bromine’s electron-withdrawing effect on pyridine may increase electrophilicity compared to its placement on furan.
- Linker and Substituents: Both compounds use a methylene bridge, but the carboxamide group connects to different positions (pyridine-3 vs.
Table 1: Structural and Electronic Comparison
Functional Implications
- Solubility : The bipyridine analog’s nitrogen atoms may enhance aqueous solubility via hydrogen bonding compared to the furan-based target compound.
- Reactivity : Bromine on pyridine (target) could facilitate nucleophilic aromatic substitution reactions, whereas bromine on furan (analog) may lead to ring-opening under harsh conditions.
- Biological Activity: Bipyridine systems are common in kinase inhibitors due to their metal-chelating ability, while bifurans are explored for antimicrobial applications. These differences suggest divergent therapeutic potentials .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis may require regioselective bromination of pyridine, which is more challenging than brominating furan (as in the analog).
- Biological Screening: No direct comparative studies are available, but computational docking suggests the bipyridine analog has higher affinity for ATP-binding pockets (e.g., kinases) due to its planar structure.
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bifuran moiety linked to a bromopyridine carboxamide. The compound's structure suggests potential interactions with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
The precise biological targets of this compound remain largely unknown. However, its structural similarity to other furan derivatives indicates that it may interact with proteins involved in key cellular processes. For instance, the compound could potentially inhibit enzymes or receptors implicated in neurodegenerative diseases or inflammation pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as bioavailability, metabolic stability, and interaction with liver enzymes significantly influence its efficacy and safety profile. Current studies have not yet provided detailed pharmacokinetic data for this compound.
Neuroprotective Effects
The compound's potential role in neuroprotection is underscored by research into GSK-3β inhibitors that target neuroinflammatory processes associated with Alzheimer's disease. These inhibitors demonstrated significant reductions in pro-inflammatory cytokines and restored cell viability in neuronal models .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds.
Case Studies and Research Findings
- GSK-3β Inhibition : A study identified a compound structurally related to N-{...} that inhibited GSK-3β with an IC50 of 70 nM. This compound also exhibited protective effects in models of neurodegeneration .
- Antimicrobial Activity : Compounds similar to N-{...} demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
